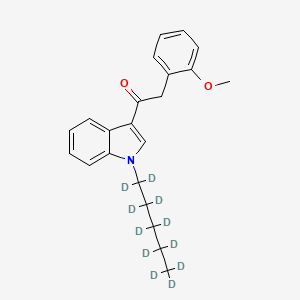![molecular formula C10H16O4 B584093 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester CAS No. 917877-01-1](/img/structure/B584093.png)
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester is an organic compound with a unique structure that includes a propenoic acid moiety and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester typically involves the esterification of 2-Propenoic acid with an alcohol derivative containing the dioxolane ring. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium under mild heating.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create polymers with specific properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of 3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active propenoic acid, which can then participate in various biochemical pathways. The dioxolane ring provides stability and can interact with specific enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propenoic acid, 3-phenyl-, ethyl ester: Known for its use in the synthesis of polymers and as a flavoring agent.
2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
Uniqueness
3-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2-propenoic Acid Ethyl Ester is unique due to the presence of the dioxolane ring, which imparts specific chemical and physical properties. This structural feature distinguishes it from other similar compounds and enhances its stability and reactivity in various applications.
Eigenschaften
IUPAC Name |
ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=C[C@@H]1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2'-13C]thymidine](/img/structure/B584012.png)


![[3'-13C]Thymidine](/img/structure/B584016.png)



![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[2-13C]galactal](/img/structure/B584027.png)
![Tri-O-acetyl-D-[1-13C]glucal](/img/structure/B584028.png)

![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
